molecular formula C16H14N2O2 B5177588 N-(2,6-dimethyl-4-quinolinyl)-2-furamide

N-(2,6-dimethyl-4-quinolinyl)-2-furamide

Cat. No. B5177588
M. Wt: 266.29 g/mol
InChI Key: PDDMYSCZSLAGPT-UHFFFAOYSA-N
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Description

N-(2,6-dimethyl-4-quinolinyl)-2-furamide, commonly known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. This compound has attracted significant attention from researchers due to its potential therapeutic applications in various neurological disorders.

Mechanism of Action

DMQX works by blocking the ionotropic glutamate receptor, which is involved in the excitatory neurotransmission in the central nervous system. By blocking this receptor, DMQX reduces the excitability of neurons, leading to a reduction in seizures, chronic pain, and drug-seeking behavior.
Biochemical and Physiological Effects:
DMQX has been shown to have minimal toxicity and side effects, making it a promising candidate for therapeutic applications. DMQX has been shown to be well-tolerated in animal models, and it does not produce significant changes in heart rate or blood pressure.

Advantages and Limitations for Lab Experiments

DMQX has several advantages for laboratory experiments, including its high purity and yield, its well-established synthesis method, and its minimal toxicity and side effects. However, DMQX has some limitations, including its relatively high cost and the need for specialized equipment and expertise to handle this compound safely.

Future Directions

There are several future directions for DMQX research. One potential direction is to investigate the use of DMQX as a treatment for other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another potential direction is to develop new derivatives of DMQX with improved potency and selectivity for the ionotropic glutamate receptor. Additionally, the use of DMQX in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy. Finally, the development of new methods for the synthesis of DMQX could lead to more cost-effective and scalable production of this compound.
Conclusion:
In conclusion, DMQX is a promising compound with potential therapeutic applications in various neurological disorders. Its well-established synthesis method, minimal toxicity and side effects, and potent mechanism of action make it an attractive candidate for further research. The future directions for DMQX research are diverse and promising, and they hold great potential for the development of new and effective treatments for neurological disorders.

Synthesis Methods

DMQX can be synthesized by a multi-step process involving the condensation of 2,6-dimethyl-4-nitroaniline with furfural followed by reduction and cyclization. This method yields DMQX in high purity and yield, making it suitable for laboratory experiments.

Scientific Research Applications

DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, chronic pain, and drug addiction. DMQX has been shown to be effective in reducing seizures in animal models of epilepsy, and it has been proposed as a potential treatment for drug-resistant epilepsy. DMQX has also been shown to be effective in reducing chronic pain in animal models, and it has been proposed as a potential treatment for neuropathic pain. Furthermore, DMQX has been shown to reduce drug-seeking behavior in animal models of drug addiction, making it a potential treatment for drug addiction.

properties

IUPAC Name

N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-5-6-13-12(8-10)14(9-11(2)17-13)18-16(19)15-4-3-7-20-15/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDMYSCZSLAGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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